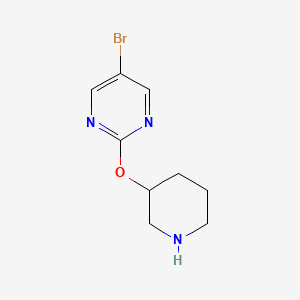

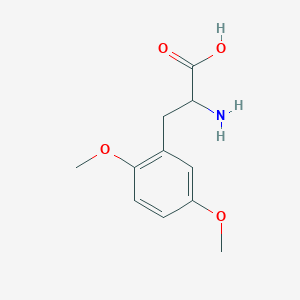

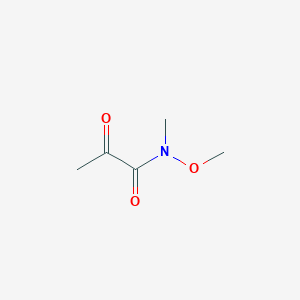

![molecular formula C8H6ClN3O B3030569 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide CAS No. 920966-13-8](/img/structure/B3030569.png)

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide

Übersicht

Beschreibung

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a chemical compound with the CAS Number: 920966-13-8 . It has a molecular weight of 195.61 . The compound is typically stored in an inert atmosphere at temperatures between 2-8°C .

Synthesis Analysis

While specific synthesis methods for 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide were not found in the search results, similar compounds have been synthesized using microwave techniques . More detailed synthesis methods may be available in specialized chemical literature or databases.Molecular Structure Analysis

The InChI code for this compound is 1S/C8H6ClN3O/c9-6-4-1-2-11-8(4)12-3-5(6)7(10)13/h1-3H, (H2,10,13) (H,11,12) . This indicates the presence of a pyrrolopyridine skeleton in the molecule . The covalent nature of N–C and C–C bonds in the pyrrolopyridine skeleton of the molecule has been established by (3, −1) bond critical points associated with relatively large electron densities .Physical And Chemical Properties Analysis

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide is a solid at room temperature . The compound’s InChI key is VQUZOZOEDPTJRR-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Chemical Industry

It is a light yellow to brown powder or crystal . The compound is air sensitive and should be stored under inert gas .

Charge Density Analysis

The experimental charge density distribution in “4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide” has been carried out using high resolution X-ray diffraction data . This analysis helps in understanding the topological features and electronic structure of the compound .

Density Functional Theory (DFT) Studies

The electronic structure of “4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide” has been calculated by density functional theory (DFT) at the BLYP level . A large HOMO–LUMO energy gap (3.59 eV; HOMO is the highest occupied molecular orbital and LUMO is the lowest unoccupied molecular orbital) implies a high kinetic stability of the title compound .

Biological Activity

The compound has shown efficacy in reducing blood glucose . Therefore, it may find application in the prevention and treatment of disorders involving elevated plasma blood glucose, such as hyperglycemia and ailments in which such a reduction of blood glucose is beneficial: type 1 diabetes, diabetes as a consequence of obesity, diabetic dyslipidemia, hypertriglyceridemia, insulin resistance, impaired glucose tolerance, hyperlipidemia, cardiovascular diseases, and hypertension .

Cancer Research

In cancer research, the effect of “4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide” on the migration and invasion abilities of 4T1 cells has been evaluated . This could potentially lead to new therapeutic strategies for cancer treatment.

Safety and Hazards

Wirkmechanismus

Target of Action

The primary targets of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide are the Fibroblast Growth Factor Receptors (FGFRs), specifically FGFR1, FGFR2, and FGFR3 . These receptors play a crucial role in cell proliferation, differentiation, and angiogenesis, making them significant targets in cancer therapy .

Mode of Action

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide interacts with its targets (FGFRs) by inhibiting their activity . This inhibition disrupts the normal signaling pathways of the FGFRs, leading to changes in cellular processes such as cell proliferation .

Biochemical Pathways

The compound affects the FGFR signaling pathway. Under normal conditions, FGFRs activate signal transducers and activators of transcription proteins (STATs) in the cytoplasm . The inhibition of fgfrs by 4-chloro-1h-pyrrolo[2,3-b]pyridine-5-carboxamide disrupts this process, affecting downstream effects such as gene transcription and cytokine-responsive gene expression .

Result of Action

The molecular and cellular effects of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide’s action include the inhibition of cell proliferation and induction of apoptosis in cancer cells . By inhibiting FGFRs, the compound disrupts cell signaling pathways, leading to these effects .

Action Environment

The action, efficacy, and stability of 4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide can be influenced by various environmental factors. For instance, the compound is air-sensitive and should be stored under inert gas . Other factors such as pH, temperature, and presence of other molecules can also affect the compound’s action.

Eigenschaften

IUPAC Name |

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClN3O/c9-6-4-1-2-11-8(4)12-3-5(6)7(10)13/h1-3H,(H2,10,13)(H,11,12) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VQUZOZOEDPTJRR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CNC2=NC=C(C(=C21)Cl)C(=O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90736048 | |

| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

195.60 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

CAS RN |

920966-13-8 | |

| Record name | 4-Chloro-1H-pyrrolo[2,3-b]pyridine-5-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90736048 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

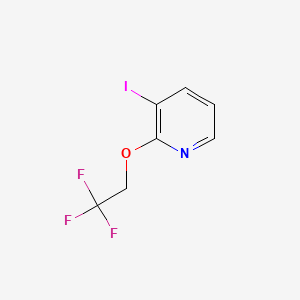

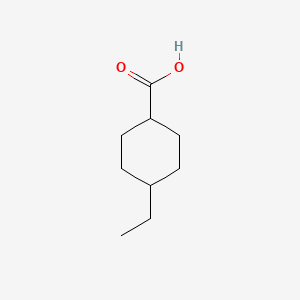

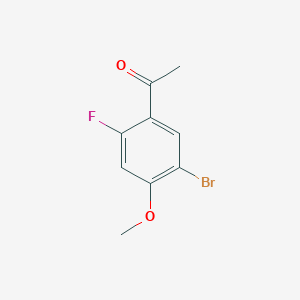

![4-{[4-(2-Hydroxyethyl)piperazin-1-yl]carbonyl}benzeneboronic acid hydrochloride](/img/structure/B3030499.png)

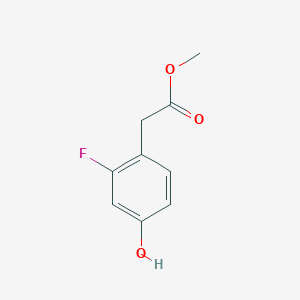

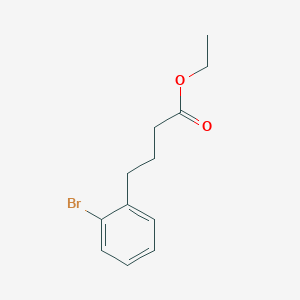

![Methyl 2-methylimidazo[1,2-a]pyrimidine-3-carboxylate](/img/structure/B3030501.png)

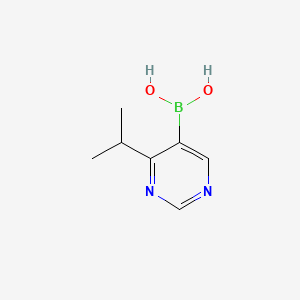

![2-([1,1'-Biphenyl]-3-yl)pyrrolidine](/img/structure/B3030507.png)